

Spectroscopic Analysis of 4-Nitronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitronicotinic acid

Cat. No.: B033778

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-nitronicotinic acid**, also known as 4-nitropyridine-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide synthesizes predicted data based on the known spectroscopic characteristics of analogous aromatic nitro compounds, carboxylic acids, and nicotinic acid derivatives. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of **4-nitronicotinic acid** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **4-nitronicotinic acid**. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Nitronicotinic Acid**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	9.1 - 9.3	s	-
H-5	7.8 - 8.0	d	~5
H-6	8.8 - 9.0	d	~5
-COOH	10.0 - 13.0	br s	-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Nitronicotinic Acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	135 - 140
C-4	145 - 150
C-5	120 - 125
C-6	155 - 160
-COOH	165 - 170

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Nitronicotinic Acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
C-H (Aromatic)	3000 - 3100	Medium
C=O (Carboxylic Acid)	1700 - 1730	Strong
N-O (Asymmetric Stretch)	1520 - 1560	Strong
C=C, C=N (Aromatic)	1450 - 1600	Medium
N-O (Symmetric Stretch)	1340 - 1380	Strong
C-N	800 - 850	Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-Nitronicotinic Acid**

Ion	Predicted m/z Ratio
[M] ⁺	168
[M-OH] ⁺	151
[M-NO ₂] ⁺	122
[M-COOH] ⁺	123

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

2.1.1. Sample Preparation:

- Dissolve approximately 5-10 mg of **4-nitronicotinic acid** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Thoroughly mix the sample by vortexing or gentle agitation until the solid is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Observe frequency: 400 MHz
 - Pulse sequence: Standard single-pulse experiment
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
 - Spectral width: -2 to 16 ppm
- ^{13}C NMR Acquisition:
 - Observe frequency: 100 MHz
 - Pulse sequence: Proton-decoupled pulse experiment
 - Number of scans: 1024 or more, depending on sample concentration
 - Relaxation delay: 2-5 seconds
 - Spectral width: 0 to 200 ppm

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of dry **4-nitronicotinic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

- Transfer a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

2.2.2. Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
 - Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

- Dissolve a small amount of **4-nitronicotinic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the solution as necessary for the specific ionization technique.

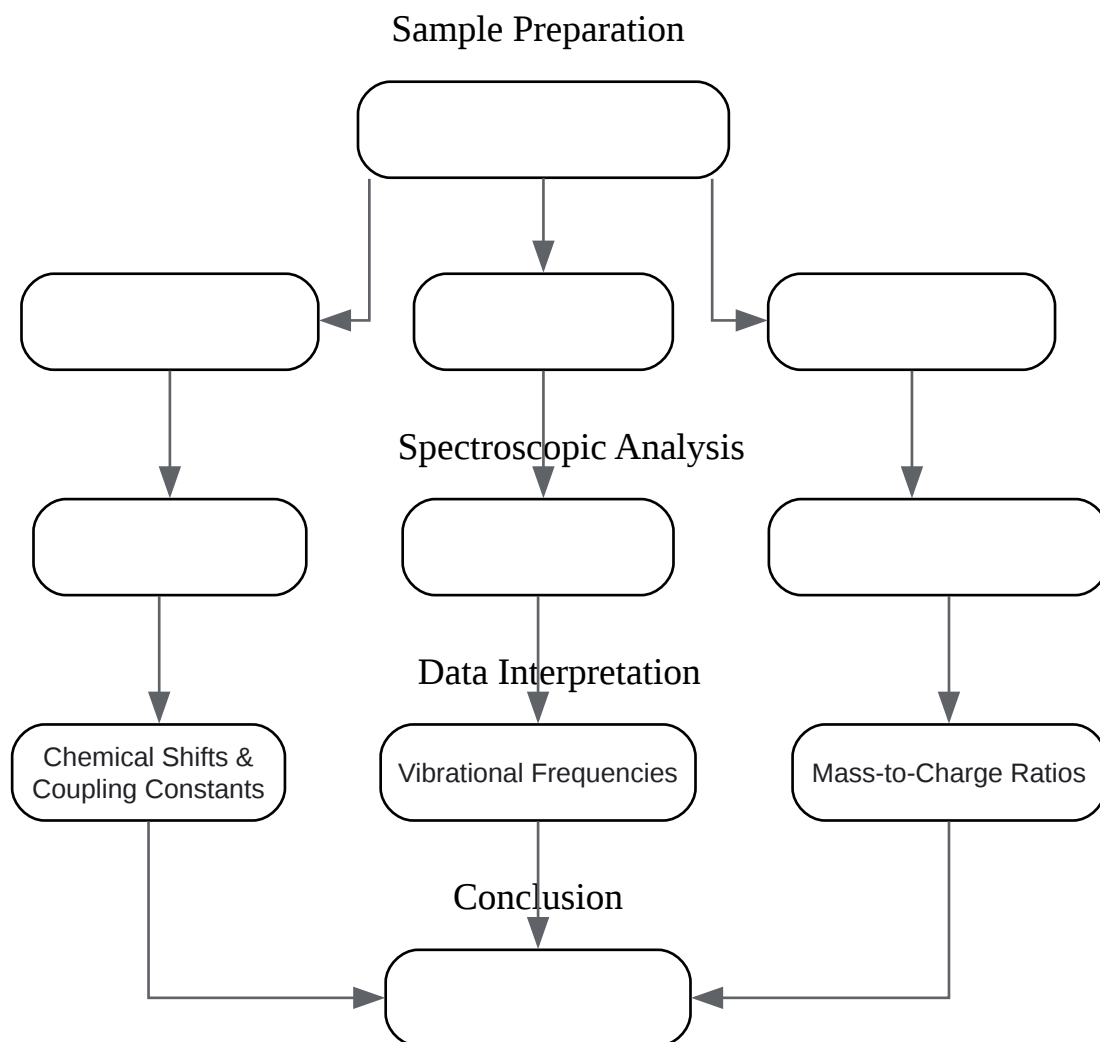
2.3.2. Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Method:
 - Mode: Positive or negative ion mode.

- Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Capillary voltage: 3-4 kV
- Drying gas flow and temperature: Optimize for the specific instrument to ensure efficient desolvation.
- Mass range: Scan from m/z 50 to 300.

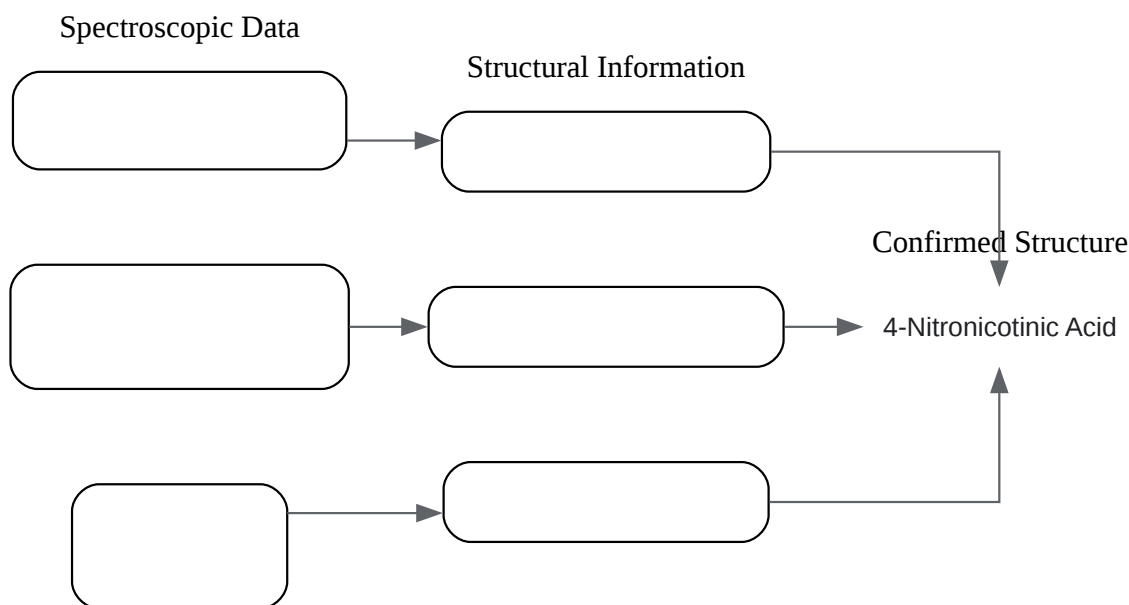
Visualizations

The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of **4-nitronicotinic acid** using the combined spectroscopic data.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **4-nitronicotinic acid**.



[Click to download full resolution via product page](#)

Caption: Logical relationship of spectroscopic data for structural confirmation.

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Nitronicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033778#spectroscopic-analysis-of-4-nitronicotinic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b033778#spectroscopic-analysis-of-4-nitronicotinic-acid-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com